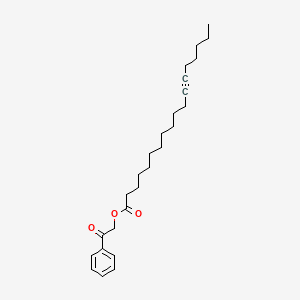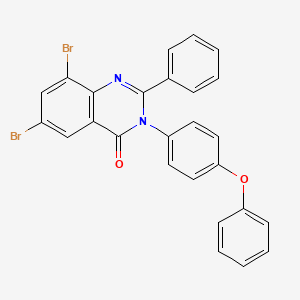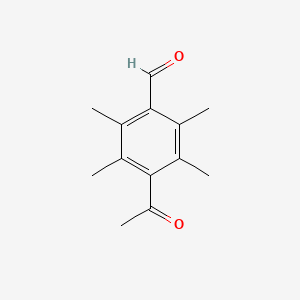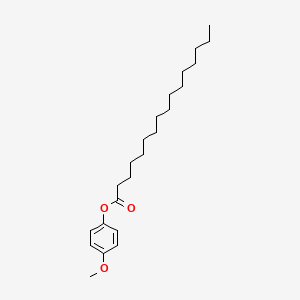
4-Methoxyphenyl palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl palmitate is an ester compound formed from the reaction of 4-methoxyphenol and palmitic acid. It is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl palmitate typically involves the esterification of 4-methoxyphenol with palmitic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of enzymatic catalysts, such as lipases, is also explored to achieve more environmentally friendly synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyphenyl palmitate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding 4-methoxyphenol and palmitic acid.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxyphenyl palmitate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 4-Methoxyphenol and palmitic acid.
Oxidation: 4-Hydroxyphenyl palmitate.
Reduction: 4-Methoxyphenyl palmitol.
Applications De Recherche Scientifique
4-Methoxyphenyl palmitate has several applications in scientific research:
Cosmetics: It is used as an emollient and skin conditioning agent in various cosmetic formulations.
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Biology: It is used in studies related to lipid metabolism and enzyme activity.
Industry: It is employed in the production of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 4-Methoxyphenyl palmitate involves its interaction with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in cosmetic formulations where it enhances skin hydration and barrier function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenyl acetate: An ester formed from 4-methoxyphenol and acetic acid.
4-Methoxyphenyl butyrate: An ester formed from 4-methoxyphenol and butyric acid.
4-Methoxyphenyl stearate: An ester formed from 4-methoxyphenol and stearic acid.
Uniqueness
4-Methoxyphenyl palmitate is unique due to its long-chain fatty acid component (palmitic acid), which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring enhanced lipid solubility and stability.
Propriétés
Numéro CAS |
90149-62-5 |
|---|---|
Formule moléculaire |
C23H38O3 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(4-methoxyphenyl) hexadecanoate |
InChI |
InChI=1S/C23H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(24)26-22-19-17-21(25-2)18-20-22/h17-20H,3-16H2,1-2H3 |
Clé InChI |
UDMRVBPWHHNBPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)
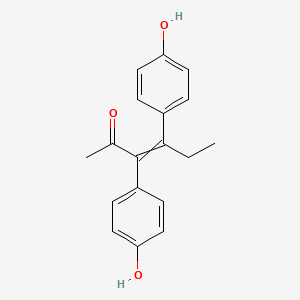
![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)


![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)

![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)
